

# physical and chemical properties of 2-Quinoxalinecarbonitrile

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## Compound of Interest

Compound Name: 2-Quinoxalinecarbonitrile

Cat. No.: B1208901

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## 2-Quinoxalinecarbonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Quinoxalinecarbonitrile** is a heterocyclic organic compound featuring a quinoxaline core with a nitrile substituent at the 2-position. The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a nitrile group, a versatile functional group, offers a handle for further chemical modifications and can influence the molecule's electronic properties and biological interactions. This document provides a detailed overview of the known physical and chemical properties of **2-Quinoxalinecarbonitrile**, along with available experimental data and synthetic approaches.

### Physical and Chemical Properties

Quantitative data for **2-Quinoxalinecarbonitrile** is limited in publicly accessible literature. The following tables summarize the available computed and experimental data.

### General and Computed Properties

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>5</sub> N <sub>3</sub>	PubChem
Molecular Weight	155.16 g/mol	PubChem
IUPAC Name	quinoxaline-2-carbonitrile	PubChem
CAS Number	7483-33-2	PubChem
Canonical SMILES	<chem>C1=CC=C2C(=C1)N=CC(=N2)C#N</chem>	PubChem
InChI	InChI=1S/C9H5N3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H	PubChem
InChIKey	IVYZWJPQNNZOHV-UHFFFAOYSA-N	PubChem
XLogP3	1.3	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	155.048347172	PubChem
Monoisotopic Mass	155.048347172	PubChem
Topological Polar Surface Area	49.6 Å <sup>2</sup>	PubChem
Heavy Atom Count	12	PubChem

## Experimental Physical Properties

No experimental data for the melting point, boiling point, or quantitative solubility of **2-Quinoxalinecarbonitrile** were found in the searched literature. The following sections provide general methodologies for determining these properties.

### Experimental Protocol: Melting Point Determination

A common method for determining the melting point of a solid organic compound involves using a melting point apparatus.

- **Sample Preparation:** A small amount of the crystalline solid is finely ground and packed into a capillary tube, which is sealed at one end.
- **Apparatus Setup:** The capillary tube is placed in a heating block or an oil bath within the melting point apparatus, adjacent to a calibrated thermometer.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
- **Observation:** The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is reported as the melting point. A narrow melting point range (typically 0.5-1 °C) is indicative of a pure compound.

#### Experimental Protocol: Solubility Determination

The solubility of a compound in various solvents can be determined qualitatively and quantitatively.

- **Qualitative Assessment:** A small, measured amount of the solute (e.g., 1-2 mg) is added to a small volume of the solvent (e.g., 0.1 mL) in a test tube. The mixture is agitated, and the dissolution is observed at room temperature and with gentle heating.
- **Quantitative Determination (Gravimetric Method):**
  - A saturated solution is prepared by adding an excess of the solid to a known volume of the solvent in a sealed container.
  - The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
  - A known volume of the supernatant saturated solution is carefully withdrawn using a filtered syringe.

- The solvent is evaporated from the withdrawn sample, and the mass of the remaining solid is determined.
- The solubility is then calculated and expressed in units such as g/L or mg/mL.

## Spectral Data

Detailed spectral data for **2-Quinoxalinecarbonitrile** are not readily available. The following sections describe the expected spectral characteristics based on its structure and data for related compounds.

## Mass Spectrometry

A GC-MS entry for **2-Quinoxalinecarbonitrile** exists in the PubChem database, indicating a molecular ion peak (M<sup>+</sup>) at m/z 155 and a significant fragment at m/z 103.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of the analyte is prepared in a volatile organic solvent.
- **Injection:** A small volume of the sample is injected into the GC, where it is vaporized.
- **Separation:** The vaporized sample is carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
- **Ionization:** As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI).
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

## NMR Spectroscopy

No specific  $^1\text{H}$  or  $^{13}\text{C}$  NMR spectra for **2-Quinoxalinecarbonitrile** were found. The expected chemical shifts are discussed below based on the general characteristics of quinoxaline and nitrile-containing compounds.

**Expected  $^1\text{H}$  NMR Characteristics:** The proton spectrum would likely show signals in the aromatic region (typically  $\delta$  7.5-9.0 ppm). The protons on the benzene ring would appear as a complex multiplet, while the proton at the 3-position of the pyrazine ring would likely be a singlet and the most downfield signal due to the deshielding effect of the adjacent nitrogen atom and the nitrile group.

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